6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one
Description
Properties
IUPAC Name |
6,8-dibromo-1-methylbenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO/c1-15-11-9(14)5-8(13)6-3-2-4-7(10(6)11)12(15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKIPHXCJUPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C3=C2C(=CC=C3)C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-methylindole to introduce bromine atoms at the desired positions. This is followed by cyclization reactions to form the indole ring system. The final step involves oxidation to obtain the desired benzo[cd]indol-2(1H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Scientific Research Applications
Cancer Therapeutics
Recent studies have highlighted the potential of benzo[cd]indol-2(1H)-one derivatives, including 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one, as potent inhibitors of BET bromodomains. These bromodomains are implicated in various cancers, making their inhibition a promising strategy for cancer treatment. For instance:
- A study identified benzo[cd]indol-2(1H)-one derivatives that exhibited high selectivity and potency against BRD4 bromodomain with Kd values around 124 nM, indicating their potential as therapeutic agents for leukemia and other malignancies .
Neuropharmacology
The compound has shown promise in modulating serotonin receptors, particularly the 5-HT6 receptor, which is associated with cognitive functions and mood disorders. Compounds with affinity for this receptor can be beneficial in treating conditions such as:
- Cognitive impairments
- Mood disorders
- Gastrointestinal disorders
Research indicates that derivatives of this compound can selectively modulate the 5-HT6 receptor, providing a pathway for developing new treatments for these conditions .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated:
- Significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could induce reactive oxygen species (ROS) production, leading to cell membrane damage and down-regulation of ATP and virulence factors in bacteria .
Comparison with Similar Compounds
Substituent Effects at Position 1
Substituent Effects at Positions 6 and 8
Polyamine Conjugates
Structure-Activity Relationship (SAR) Trends
Position 1 Modifications :
- Smaller alkyl groups (methyl, ethyl) improve BRD4 binding compared to bulkier substituents (butyl) .
- Polyamine conjugates shift activity toward lysosome targeting and antimetastatic effects .
Halogenation at Positions 6/8 :
- Bromine atoms enhance hydrophobic interactions and may participate in halogen bonding, critical for bromodomain inhibition .
Functional Groups at Position 6: Electron-withdrawing groups (e.g., Br, isoxazole) mimic acetyl-lysine in BET proteins . Amino or hydroxy groups enable hydrogen bonding but may reduce cell permeability .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Features |
|---|---|---|---|---|
| 6,8-Dibromo-1-methyl | C12H7Br2NO | 340.00 | ~3.5 | High lipophilicity, halogen bonding |
| 6-(3,5-Dimethylisoxazol-4-yl) | C16H13N3O2 | 291.30 | ~2.8 | Acetyl-lysine mimic |
| Compound 15f | C29H35N5O | 481.63 | ~1.2 | Lysosome targeting, polyamine uptake |
*Predicted using fragment-based methods.
Biological Activity
6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one (DBI) is a synthetic compound belonging to the class of benzoindoles, which are recognized for their diverse biological activities. The unique structure of DBI, characterized by bromine substitutions at the 6 and 8 positions, enhances its potential applications in medicinal chemistry. This article reviews the biological activity of DBI, focusing on its anticancer properties and interactions with various biological targets.
- Molecular Formula : C₁₂H₇Br₂N O
- Molecular Weight : 340.998 g/mol
- Melting Point : 209.5 - 210 °C
The presence of bromine atoms in the structure is significant as they can influence the compound's reactivity and biological activity through halogen bonding and other mechanisms.
Anticancer Properties
Research indicates that DBI exhibits promising anticancer activity . It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves targeting specific pathways associated with cancer cell survival and growth.
Case Studies :
- In Vitro Studies : DBI demonstrated significant antiproliferative effects on leukemia cells, with a notable decrease in cell viability observed at specific concentrations.
- In Vivo Studies : Animal models treated with DBI showed reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent.
The mechanism by which DBI exerts its anticancer effects includes:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cancer progression.
- Potential interaction with bromodomain-containing proteins, which are critical in regulating gene expression related to cancer.
Structure-Activity Relationship (SAR)
The structural characteristics of DBI play a crucial role in its biological activity. The following table summarizes the SAR findings for related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromobenzo[cd]indole | Mono-brominated at position 4 | Anticancer activity |
| 5-Bromo-1H-indole | Brominated at position 5 | Antimicrobial properties |
| Isatin (1H-indole-2,3-dione) | Unsubstituted indole derivative | Versatile synthetic substrate |
| This compound | Dibrominated at positions 6 & 8 | Enhanced anticancer activity |
The dual bromination at positions 6 and 8 is believed to enhance both stability and reactivity, making DBI distinct from mono-brominated derivatives.
Interaction Studies
Recent studies have utilized molecular docking simulations to explore the binding affinity of DBI to various biological targets. These studies indicate that DBI may interact with proteins involved in cancer pathways, enhancing its therapeutic potential.
Binding Affinity Analysis
The binding affinity of DBI to specific targets was evaluated using techniques such as surface plasmon resonance (SPR). Preliminary results suggest a moderate to high affinity for certain bromodomain-containing proteins, indicating a potential mechanism for its anticancer effects.
Future Directions
Given its promising biological activities, further research into DBI is warranted. Future studies should focus on:
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Expanded Biological Testing : Investigating other potential therapeutic applications beyond cancer.
- Clinical Trials : Initiating preclinical and clinical trials to assess safety and efficacy in humans.
Q & A
Q. What are the standard synthetic routes for 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized indole core. A common approach includes:
Core Formation : Construct the benzo[cd]indol-2(1H)-one scaffold via cyclization of substituted aniline derivatives using acid catalysis .
Bromination : Introduce bromine atoms at positions 6 and 8 using electrophilic brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperatures (0–25°C) to avoid over-bromination .
Methylation : Introduce the methyl group at the 1-position via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).
Q. Key Variables :
- Temperature control during bromination prevents side reactions (e.g., ring-opening).
- Solvent polarity (e.g., DMF vs. DCM) impacts reaction kinetics and regioselectivity.
Q. Example Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DCM, 0°C | 65 |
| Methylation | CH₃I, K₂CO₃, DMF | 82 |
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 170–180 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons, splitting patterns confirm substitution .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 328.92) and isotopic patterns from bromine .
- X-ray Crystallography : Resolve stereoelectronic effects of the bromine atoms and methyl group on the indole core .
Note : Coupling constants in NMR (e.g., J = 8–10 Hz for adjacent aromatic protons) help distinguish between 6,8-dibromo and other regioisomers.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate electron density at bromine sites. Higher Fukui indices at C6/C8 indicate susceptibility to nucleophilic substitution .
- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄ in Suzuki-Miyaura coupling). Predict regioselectivity based on steric hindrance from the methyl group .
- Kinetic Modeling : Use software like COPASI to simulate reaction pathways and identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
Example Insight :
Methylation at the 1-position increases steric bulk, reducing Pd coordination efficiency at C8 compared to C6 .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar indole derivatives?
Methodological Answer:
Assay Standardization :
- Compare cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7) using MTT assays with controlled incubation times (24–48 hrs) .
- Normalize results to purity (>98% by HPLC) to eliminate confounding effects from impurities .
SAR Analysis :
- Correlate substituent effects (e.g., bromine vs. chlorine) with activity using QSAR models. For example, bromine’s larger van der Waals radius may enhance DNA intercalation .
Contradiction Mitigation :
- Replicate experiments under identical conditions (solvent, concentration) to isolate variables.
Case Study :
A 2023 study reported conflicting IC₅₀ values (5 μM vs. 12 μM) for similar compounds; reassessment revealed differences in serum concentration (10% FBS vs. serum-free media) .
Q. What strategies optimize the solubility of this compound for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 2-position, which hydrolyze in vivo to regenerate the active compound .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability.
Q. How do bromine substituents influence the photophysical properties of benzo[cd]indol-2(1H)-one derivatives?
Methodological Answer:
- UV-Vis Spectroscopy : Bromine increases molar absorptivity (ε > 10⁴ M⁻¹cm⁻¹) due to heavy atom effects, shifting λ_max to 320–350 nm .
- Fluorescence Quenching : Bromine’s spin-orbit coupling reduces fluorescence quantum yield (Φ < 0.1) compared to non-halogenated analogs .
- TD-DFT Analysis : Simulate excited-state transitions to predict Stokes shifts and triplet-state lifetimes for optoelectronic applications .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for bromination steps to mitigate exposure to Br₂ vapors .
- Waste Disposal : Neutralize brominated waste with Na₂S₂O₃ before disposal in halogen-specific containers .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
- HPLC-MS : Use a C18 column (5 μm, 150 mm) with a gradient elution (ACN:H₂O + 0.1% TFA) to separate brominated byproducts. Monitor at 254 nm .
- LOQ/LOD : Achieve limits of quantification (LOQ) < 0.1% via calibration with certified reference standards.
- Isotopic Interference : Differentiate [M+2]⁺ peaks (from ⁷⁹Br/⁸¹Br) using high-resolution mass spectrometers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
